molecular formula C15H13N3 B2755538 (1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine CAS No. 861212-75-1

(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine

Cat. No.: B2755538
CAS No.: 861212-75-1
M. Wt: 235.28 g/mol
InChI Key: QJTAQFFNUQNTOS-UHFFFAOYSA-N
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Description

(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine is an organic compound characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine moiety and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine typically involves the condensation of 4-methylbenzaldehyde with 1H-pyrrolo[2,3-b]pyridin-1-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism by which (1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved in its mechanism of action are under investigation, with studies focusing on its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-(4-chlorophenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine
  • (1E)-1-(4-bromophenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine
  • (1E)-1-(4-fluorophenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine

Uniqueness

The uniqueness of (1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-methylphenyl group, for instance, may influence its reactivity and interaction with biological targets compared to its analogs with different substituents.

Properties

CAS No.

861212-75-1

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

1-(4-methylphenyl)-N-pyrrolo[2,3-b]pyridin-1-ylmethanimine

InChI

InChI=1S/C15H13N3/c1-12-4-6-13(7-5-12)11-17-18-10-8-14-3-2-9-16-15(14)18/h2-11H,1H3

InChI Key

QJTAQFFNUQNTOS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C=NN2C=CC3=C2N=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C=NN2C=CC3=C2N=CC=C3

solubility

not available

Origin of Product

United States

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